molecular formula C27H27N3O7S B12103090 (Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)aceticacid

(Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)aceticacid

Cat. No.: B12103090
M. Wt: 537.6 g/mol
InChI Key: DYBXUOYGFGAQHU-COEJQBHMSA-N
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Description

4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves multiple steps, including the formation of the thiazole ring and the introduction of the cyclopropyl and other functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with an alpha-halo acid or its derivative under basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane.

    Functional Group Modifications: Various protecting groups, such as the tert-butoxycarbonyl (Boc) group, are introduced and later removed under specific conditions to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, ethyl ester, (Z)-
  • 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, methyl ester

Uniqueness

4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N3O7S

Molecular Weight

537.6 g/mol

IUPAC Name

(2Z)-2-(1-benzhydryloxycarbonylcyclopropyl)oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C27H27N3O7S/c1-26(2,3)36-25(34)29-24-28-19(16-38-24)20(22(31)32)30-37-27(14-15-27)23(33)35-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3,(H,31,32)(H,28,29,34)/b30-20-

InChI Key

DYBXUOYGFGAQHU-COEJQBHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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